molecular formula C16H20N2O2S B2612892 4-(2-ethylbutanoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide CAS No. 478249-20-6

4-(2-ethylbutanoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2612892
CAS No.: 478249-20-6
M. Wt: 304.41
InChI Key: DAVPXPVKGGGACI-UHFFFAOYSA-N
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Description

4-(2-ethylbutanoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C16H20N2O2S and its molecular weight is 304.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of novel pyrrole derivatives have been extensively studied. For example, the synthesis of thio- and furan-fused heterocycles like furopyranone, furopyrrolone, and thienopyrrolone derivatives starts from corresponding acid derivatives. These compounds were obtained through intramolecular cyclization in the presence of thionyl chloride, forming the target fused ring systems (Ergun et al., 2014).
  • Another study focused on the electropolymerization of N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole, prepared through the Knorr–Paal condensation, showing that both new compounds are electropolymerizable, and the polymer films are stable to repetitive cycling (Lengkeek et al., 2010).

Potential Pharmacological Activity

  • A range of pyrrole monomers synthesized for their optically active properties were investigated, where chiral substituents were covalently bonded either to the pyrrole N or C3 ring position. These compounds' electropolymerization provided films of chiral conducting polymers, indicating potential applications in material science and electronics (Chen et al., 1997).

Design and Evaluation as Antimicrobial Agents

  • Pyrrole derivatives were designed, synthesized, and evaluated for their antibacterial activity, highlighting their potential as new antimicrobial agents. This investigation demonstrated that modifications at specific positions on the pyrrole ring could lead to compounds with significant anti-staphylococcus activity (No authors listed, 2020).

Regioselective Functionalization

  • Studies on substrate-controlled regioselective bromination of acylated pyrroles using Tetrabutylammonium Tribromide (TBABr3) have yielded the 5-brominated species as the predominant product, demonstrating the versatility of pyrrole derivatives in organic synthesis (Gao et al., 2018).

Properties

IUPAC Name

4-(2-ethylbutanoyl)-N-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-3-11(4-2)15(19)12-8-14(17-9-12)16(20)18-10-13-6-5-7-21-13/h5-9,11,17H,3-4,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVPXPVKGGGACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701330803
Record name 4-(2-ethylbutanoyl)-N-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817905
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478249-20-6
Record name 4-(2-ethylbutanoyl)-N-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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